![molecular formula C22H16FN3O4S B2491294 methyl 2-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate CAS No. 1207049-03-3](/img/structure/B2491294.png)
methyl 2-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The synthesis and analysis of complex molecules like "methyl 2-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate" involve multifaceted chemical reactions and detailed structural elucidation. These processes are essential in the field of medicinal chemistry for the development of new therapeutic agents and materials with unique physical and chemical properties.
Synthesis Analysis
The synthesis of complex heterocyclic systems often involves multistep reactions, starting from simpler precursors to achieve the desired molecular framework. For example, Selič et al. (1997) and Toplak et al. (1999) have described the preparation of heterocyclic systems utilizing methyl and phenylmethyl esters as key intermediates for constructing pyrimidinones and pyrido[1,2-a]pyrimidin-4-ones, showcasing methodologies that could be relevant to synthesizing the target compound (Selič, Grdadolnik, & Stanovnik, 1997) (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).
Molecular Structure Analysis
Molecular structure elucidation is crucial for understanding the chemical behavior of compounds. Techniques such as X-ray crystallography provide detailed insights into molecular geometry and conformation. Burns and Hagaman (1993) discussed the crystal structures of monofluorinated molecules, which could offer parallels in analyzing the fluorophenyl group's impact on the molecular structure of the target compound (Burns & Hagaman, 1993).
Chemical Reactions and Properties
Understanding the chemical reactivity and interactions of a compound is essential for its application. The synthesis and functionalization of pyrimidine and thieno[3,2-d]pyrimidin derivatives, as discussed by authors like Narayana et al. (2006), involve reactions that are central to modifying the chemical properties for specific applications (Narayana, Ashalatha, Raj, & Kumari, 2006).
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and crystal structure, are influenced by its molecular structure. The analysis of these properties is fundamental for the compound's application in various domains. The detailed structural and conformational analyses performed by Huang et al. (2021) on fluorobenzene derivatives underscore the importance of such studies in understanding the compound's physical characteristics (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).
Chemical Properties Analysis
Chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to undergo specific reactions, define the utility of a compound in chemical syntheses and applications. The work by Ornik et al. (1990) on the synthesis of fused pyranones using methyl 2-benzoylamino-3-dimethylaminopropenoate highlights the diverse reactivity of similar compounds, which could be extrapolated to understand the chemical behavior of the target compound (Ornik, Čadež, Stanovnik, & Tislér, 1990).
Applications De Recherche Scientifique
Chemical Synthesis and Precursor Applications
Methyl 2-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate serves as a bioactive precursor in organic synthesis, given its variety of pharmacological activities such as antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. As an active scaffold, it is considered a significant structure and an excellent precursor for the search of new bioactive molecules. The compound's versatility in synthesis, serving as a substrate for the preparation of medical products, highlights its importance in organic synthesis and the pharmaceutical industry (Farooq & Ngaini, 2019).
Anticarcinogenicity and Toxicity Studies
Organotin(IV) complexes, including those involving derivatives of benzoates such as this compound, have shown promising results in anticarcinogenicity and toxicity studies. The cytotoxic activity of these complexes is influenced by the availability of coordination positions at tin and the stability of ligand–Sn bonds, which result in less hydrolytic decomposition. The lipophilicity due to the number of carbon atoms in the organotin moiety contributes to its impressive antitumor activity and cytotoxicity (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).
Optoelectronic Material Development
The compound has applications in the development of optoelectronic materials due to the incorporation of pyrimidine fragments into π-extended conjugated systems. This incorporation is valuable for creating novel materials with applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The electroluminescent properties of aryl(hetaryl) substituted quinazolines, with extended conjugated systems, are especially significant, as they can be used in organic light-emitting diodes, including white OLEDs and highly efficient red phosphorescent OLEDs. The potential structures also make them interesting for nonlinear optical materials and colorimetric pH sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Propriétés
IUPAC Name |
methyl 2-[[2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O4S/c1-30-22(29)15-4-2-3-5-17(15)25-18(27)10-26-12-24-19-16(11-31-20(19)21(26)28)13-6-8-14(23)9-7-13/h2-9,11-12H,10H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFPURVUGQPALT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

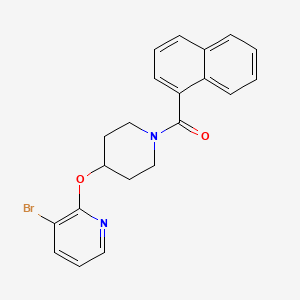
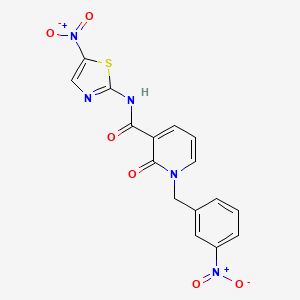
![3-(azepan-1-ylsulfonyl)-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B2491213.png)
![2-{[5-(5-chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2491216.png)
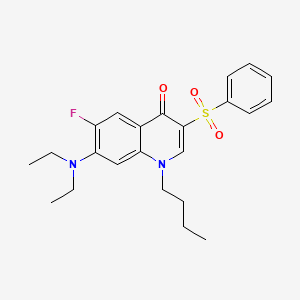

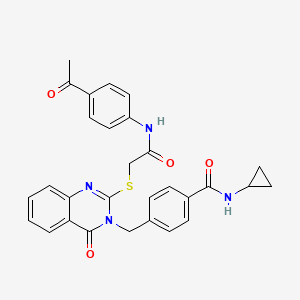
![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-4-methylthiophene-2-carboxamide](/img/structure/B2491222.png)
![3-cyclopropyl-4-methyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2491223.png)


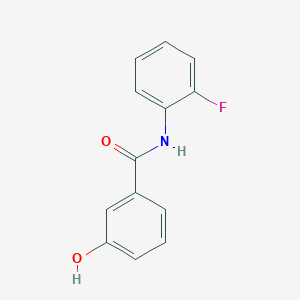
![1-(3-hydroxypropyl)-4-((3-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2491229.png)
![N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2491230.png)